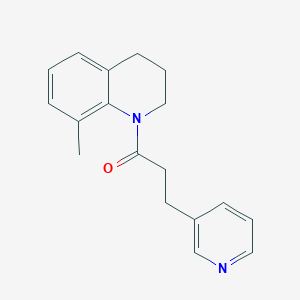
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole (DMOIM) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMOIM is a derivative of imidazole, a five-membered heterocyclic compound that is widely used in pharmaceuticals and other chemical industries.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cancer cell proliferation. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to bind to the active site of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting MurA, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole prevents the formation of peptidoglycan, leading to bacterial cell death. In cancer cells, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been found to have anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation-related disorders. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole also has good solubility in water and other common solvents, which makes it easy to work with in the lab. However, one limitation of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is its limited stability, which can make it difficult to store and transport. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. One area of interest is the further exploration of its antimicrobial activity, particularly against multidrug-resistant bacteria. Another area of interest is the development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole as an anticancer agent, either alone or in combination with other drugs. Additionally, the potential use of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in the treatment of pain and inflammation-related disorders warrants further investigation. Finally, the development of new synthetic methods for 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole may improve its stability and reduce its cost, making it more accessible for research and development.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole involves the reaction of 2-methyl-4,5-dimercapto-1H-imidazole with 2-(oxolan-2-ylmethyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the chloroalkyl group to form 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-9(2)13(11(12-8)15-3)7-10-5-4-6-14-10/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAYAQZQKTDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SC)CC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)



![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)


![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)